5-Bromo-3-(piperidin-4-yl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-3-piperidin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2,(H2,12,14) |
InChI Key |
BAKXIVLEYCHZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Piperidin 4 Yl Pyridin 2 Amine and Analogous Structures
Strategies for the Construction of the 2-Aminopyridine (B139424) Core
The 2-aminopyridine scaffold is a fundamental building block in organic synthesis. Various methods have been developed for its construction, ranging from classical condensation reactions to modern multicomponent approaches.
One prevalent strategy involves multicomponent reactions (MCRs), which offer an efficient pathway to substituted 2-aminopyridines from simple precursors. For instance, a one-pot reaction involving enaminones, malononitrile, and primary amines can yield highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netnih.gov The reaction typically proceeds through an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization steps. nih.gov This approach is valued for its operational simplicity and the ability to generate molecular diversity from readily available starting materials. researchgate.net
Alternative methods include the reaction of 2,4-pentadiene nitrile compounds with various amine compounds. This synthesis route is advantageous due to its mild reaction conditions and the wide availability of starting materials, offering yields in the range of 58-81%. google.com Another approach begins with 2-mercaptopyridine, which can be converted into a cyclic dihydrothiazolopyridinium salt. This salt then serves as a precursor that reacts with primary or secondary amines under mild conditions to afford the desired 2-aminopyridine products. nih.gov
These methods provide a versatile toolkit for chemists to construct the 2-aminopyridine core, which can then be further elaborated to achieve the target structure.
Regioselective Bromination at the Pyridine (B92270) 5-Position
The introduction of a bromine atom at the 5-position of the 2-aminopyridine ring is a critical step that requires high regioselectivity. The directing effect of the amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. Achieving selective bromination at the 5-position often necessitates careful control of reaction conditions and the choice of brominating agent.
A common method involves the direct bromination of 2-aminopyridine. However, this can lead to a mixture of products, including the major impurity 2-amino-3,5-dibromopyridine. heteroletters.org To circumvent this, the amino group is often acylated to form an amide, which is less activating and sterically hinders the 3-position, thereby directing bromination to the 5-position. Subsequent hydrolysis of the amide group reveals the 2-amino-5-bromopyridine. researchgate.net
Various brominating agents have been employed to optimize this transformation. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. Other reagents, such as phenyltrimethylammonium (B184261) tribromide, have been reported to provide the desired product in good yields while avoiding the formation of significant amounts of the 3-bromo byproduct. patsnap.comgoogle.com The reaction conditions, including solvent and temperature, are crucial for maximizing the yield of the 5-bromo isomer. researchgate.netpatsnap.com For example, using LiBr in the presence of Selectfluor has been shown to achieve regioselective bromination of 2-aminopyridines. rsc.org
| Brominating Agent | Substrate | Key Features |
| Bromine (Br₂) | 2-Aminopyridine | Often requires protection of the amino group to achieve 5-selectivity. researchgate.net |
| N-Bromosuccinimide (NBS) | 2-Aminopyridine | A common and effective reagent for regioselective bromination. |
| Phenyltrimethylammonium tribromide | 2-Aminopyridine | Reported to minimize the formation of 3-bromo byproducts. patsnap.comgoogle.com |
| LiBr / Selectfluor | 2-Aminopyridines | Provides high regioselectivity under mild conditions. rsc.org |
Introduction of the Piperidin-4-yl Moiety at the Pyridine 3-Position
The final key structural element is the piperidin-4-yl group at the 3-position of the pyridine ring. Its installation can be accomplished through several modern synthetic methods, each with its own advantages and substrate scope.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with Piperidine-Derived Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govlibretexts.org In this context, it involves the reaction of a 3-halo-2-aminopyridine derivative (such as 3,5-dibromo-2-aminopyridine) with a piperidine-derived boronic acid or boronic ester. rsc.orgacs.org This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org
The synthesis of the requisite piperidine-derived boronic acid partner is a critical prerequisite. These can be prepared from corresponding piperidine (B6355638) precursors. The coupling reaction itself typically exhibits good functional group tolerance, allowing for the late-stage introduction of the piperidine moiety into a complex molecule. nih.govresearchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govrsc.org
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) provides a direct route for introducing the piperidine group by displacing a leaving group at the 3-position of the pyridine ring. youtube.com This reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. youtube.com
For this approach to be effective, the pyridine ring must be activated by electron-withdrawing groups, and a good leaving group (such as a halogen) must be present at the 3-position. youtube.comyoutube.com The reaction of a 3-halopyridine with piperidine, often in the presence of a base and at elevated temperatures, can furnish the desired 3-(piperidin-4-yl)pyridine (B1598408) derivative. nih.govnih.gov While 2- and 4-halopyridines are generally more reactive in SNAr reactions, substitution at the 3-position can be achieved, sometimes requiring more forcing conditions. youtube.com
Reductive Amination and Cyclization Strategies
Reductive amination is a versatile method for forming C-N bonds and is a cornerstone of amine synthesis. youtube.comyoutube.com While not a direct method for coupling a pre-formed piperidine ring to the pyridine core, it represents a powerful strategy for constructing the piperidine ring in situ or for synthesizing piperidine-containing building blocks. researchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. youtube.comyoutube.com
In the context of synthesizing the target compound, a strategy could involve the reductive amination of a suitable pyridine-containing ketone with an amino-precursor to the piperidine ring, followed by cyclization. More commonly, reductive amination is used to synthesize functionalized piperidines that can then be used in other coupling reactions. nih.gov
| Reducing Agent | Key Features |
| Sodium cyanoborohydride | A mild reducing agent selective for iminiums over carbonyls. youtube.com |
| Sodium triacetoxyborohydride | Another mild and selective reagent, often used in one-pot procedures. youtube.com |
| H₂ / Pd/C | A classic method for the reduction of imines. youtube.com |
Metal-Catalyzed Amination Protocols
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming bonds between aryl or heteroaryl halides and amines. acs.org This methodology can be applied to couple piperidine directly to the 3-position of a brominated pyridine core. researchgate.net
The reaction involves an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which plays a critical role in the catalytic cycle. researchgate.net This method is known for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for the synthesis of complex amine-containing molecules. acs.orgresearchgate.net
One-Pot and Multicomponent Reaction Approaches for Analogous Compounds
One-pot and multicomponent reactions (MCRs) represent powerful tools in modern organic synthesis, offering significant advantages in efficiency, economy, and environmental impact by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.netnih.gov While a specific MCR for 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine is not extensively documented, numerous MCRs have been developed for the synthesis of analogous 2-aminopyridines and highly substituted piperidines. nih.govresearchgate.net
The synthesis of substituted 2-aminopyridine cores, for example, can be achieved through catalyst-free, four-component reactions. One such approach involves the reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions to produce highly functionalized 2-aminopyridines in high yields. researchgate.netmdpi.comsemanticscholar.org Another efficient three-component method for synthesizing 2-amino-3-cyanopyridine derivatives utilizes enaminones, malononitrile, and a primary amine in a one-pot process. nih.gov These MCR strategies are valued for their operational simplicity and for rapidly building molecular complexity from simple, readily available starting materials. nih.govmdpi.com
Similarly, one-pot methodologies for constructing the piperidine ring have been developed. An efficient synthesis of piperidine derivatives can be achieved via a three-component reaction of an amine, an aldehyde, and an activated alkene, such as an enone. researchgate.net Another innovative one-pot approach integrates amide activation, reduction, and intramolecular nucleophilic substitution to form piperidines from halogenated amides without the need for metal catalysts. mdpi.com These methods provide rapid access to the core piperidine scaffold found in the target compound.
Table 2: Examples of Multicomponent Reactions for Analogous Structures
| Reaction Type | Components | Key Features | Resulting Structure |
| 4-Component Reaction | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Catalyst-free, Solvent-free, High yields researchgate.netmdpi.com | Substituted 2-Aminopyridine |
| 3-Component Reaction | Enaminone, Malononitrile, Primary Amine | Solvent-free, Good yields nih.gov | 2-Amino-3-cyanopyridine |
| 3-Component Reaction | Amine, Aldehyde, Activated Alkene | Phenylboronic acid catalyst, Room temperature researchgate.net | Highly functionalized Piperidine |
| 3-Component Reaction | 2-Aminopyridine, Triethyl orthoformate, Primary Amine | Solvent-free, Good yields mdpi.comsciforum.net | Aminopyrido[2,3-d]pyrimidine |
Stereochemical Control and Chiral Synthesis Considerations for Related Derivatives
While this compound itself is achiral, the synthesis of chiral derivatives, particularly those with substitution at the 3-position of the piperidine ring, is of significant interest in medicinal chemistry. Achieving stereochemical control is a central challenge in modern synthesis. nih.gov
Several advanced strategies have been developed for the asymmetric synthesis of substituted piperidines. ajchem-a.com One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which can convert pyridine and arylboronic acids into 3-substituted tetrahydropyridines with excellent enantioselectivity. A subsequent reduction step then furnishes the enantioenriched 3-substituted piperidine. nih.govacs.org This method demonstrates broad functional group tolerance and provides a reliable route to chiral piperidines. nih.gov
Chemo-enzymatic methods offer another sophisticated avenue for stereocontrol. nih.govacs.org These approaches combine chemical synthesis with biocatalysis. For instance, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Niraparib. nih.govacs.org
Furthermore, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine as a chirality source provides a rapid and highly selective method for preparing chiral piperidines. This reaction proceeds with excellent diastereo- and enantio-selectivities and avoids the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cnresearchgate.net
Table 3: Strategies for Chiral Synthesis of Piperidine Derivatives
| Method | Key Reagents/Catalysts | Stereochemical Outcome | Key Advantages |
| Asymmetric Reductive Heck | Rh-catalyst, Chiral ligand, Arylboronic acid | High enantioselectivity (high % ee) nih.govacs.org | Broad scope, high yields. |
| Chemo-enzymatic Cascade | Amine oxidase, Ene imine reductase | Precise stereochemistry (high % ee) nih.gov | Mild conditions, high selectivity. |
| Asymmetric Reductive Transamination | Rh-catalyst, Chiral primary amine, HCOOH | Excellent diastereo- and enantioselectivity researchgate.net | Avoids chiral catalysts and H₂ gas. |
| Exocyclic Chirality Induction | Chiral amines, Nitroalkene, Enone | Complete chirality retention (ee > 95%) rsc.orgresearchgate.net | Uses readily available chiral starting materials. |
Process Development and Scalability Aspects in Target Compound Synthesis
Translating a synthetic route from a laboratory setting to a larger, industrial scale introduces a new set of challenges related to safety, cost-effectiveness, robustness, and environmental impact. For a molecule like this compound, process development would focus on optimizing each synthetic step for large-scale production.
Key considerations for scalability include:
Cost and Availability of Starting Materials: Utilizing inexpensive and widely available reagents is paramount for economic viability.
Reaction Conditions: Harsh conditions, such as extremely high temperatures, high pressures, or the use of hazardous reagents, are generally avoided. One-pot and MCR approaches are highly desirable as they reduce the number of unit operations (e.g., workups, purifications, transfers), saving time, materials, and cost. nih.gov
Catalyst Efficiency: For catalytic steps, minimizing the catalyst loading without compromising yield and reaction time is a critical optimization goal. The cost and toxicity of the metal (e.g., palladium, rhodium) are also important factors.
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive on a large scale. Developing procedures where the product can be isolated by crystallization or extraction is highly preferred.
Sustainability: "Green" chemistry principles, such as using safer solvents (or solvent-free conditions), minimizing waste, and improving atom economy, are increasingly important in process development. researchgate.netsemanticscholar.org
Several of the methodologies described for analogous compounds have demonstrated potential for scalability. For example, the rhodium-catalyzed reductive transamination for chiral piperidines has been successfully demonstrated on a multi-hundred-gram scale. researchgate.net Similarly, some asymmetric routes to piperidine derivatives have been explicitly developed with process chemistry in mind, noting their applicability to gram-scale synthesis. nih.gov The development of a robust, scalable synthesis is a multidisciplinary effort that bridges the gap between novel chemistry and practical application.
Chemical Reactivity and Derivatization of the 5 Bromo 3 Piperidin 4 Yl Pyridin 2 Amine Scaffold
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 5-bromo-3-(piperidin-4-yl)pyridin-2-amine exhibits characteristic reactivity. As with other pyridine derivatives, the lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital, making it available for protonation and rendering the molecule basic. libretexts.org However, the basicity of this nitrogen is less than that of aliphatic amines due to the greater s-character of the sp² orbital, which holds the electron pair more closely to the nucleus. libretexts.org
The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) because the electronegative nitrogen atom decreases the electron density of the ring. uoanbar.edu.iq This deactivating effect is further enhanced in acidic media, where the nitrogen becomes protonated, creating a positive charge that strongly deactivates the ring towards electrophiles. libretexts.orguoanbar.edu.iq Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the reduced electron density at these positions. uoanbar.edu.iq
Chemical Transformations of the 2-Amino Group
The 2-amino group on the pyridine ring is a key site for derivatization. This primary amine can undergo a variety of chemical transformations, including acylation and protection. For instance, acetylation of similar 2-aminopyridines has been accomplished using reagents like acetic anhydride (B1165640) to form the corresponding acetamide. heteroletters.org This transformation is often employed to protect the amino group during subsequent reactions. heteroletters.orgmdpi.com
The presence of the amino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the 3- and 5-positions. However, in the case of this compound, these positions are already substituted. The amino group can also be a precursor for the formation of other functional groups through reactions such as diazotization followed by Sandmeyer-type reactions. heteroletters.org
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position
The bromine atom at the 5-position of the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. jocpr.com These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the scaffold.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. mdpi.comnih.gov This reaction is highly effective for creating biaryl structures and is tolerant of many functional groups. mdpi.comnih.gov In the context of this compound, the 5-bromo position can be readily coupled with various aryl and heteroaryl boronic acids. nih.gov
Studies on analogous 5-bromo-2-aminopyridine systems have demonstrated successful Suzuki-Miyaura couplings with a range of arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.com These reactions are typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com The reaction's efficiency allows for the synthesis of a diverse library of 5-aryl-2-aminopyridine derivatives. mdpi.comnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Partners for 5-Bromo-2-aminopyridine Analogs
| Boronic Acid | Catalyst System | Product Type |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-aminopyridine derivative |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-2-aminopyridine derivative |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(3-Chlorophenyl)-2-aminopyridine derivative |
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction provides a direct method for introducing various amino groups at the 5-position of the pyridine ring, replacing the bromine atom. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov The development of this reaction has significantly facilitated the synthesis of aryl amines. wikipedia.org
The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.org A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to facilitate this transformation. researchgate.net
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org This reaction is a highly effective method for forming sp-sp² carbon-carbon bonds. scirp.orgsemanticscholar.org While specific examples for this compound are not detailed in the provided context, the reaction is widely applied to bromo-substituted pyridines.
In analogous 2-amino-3-bromopyridines, Sonogashira coupling with various terminal alkynes has been successfully performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgsemanticscholar.org This allows for the introduction of a variety of alkynyl groups, which can serve as versatile handles for further chemical transformations. scirp.org
Functionalization and Derivatization of the Piperidin-4-yl Nitrogen
The secondary amine of the piperidine (B6355638) ring is another key site for derivatization. This nitrogen atom can be readily functionalized through various reactions, including alkylation, acylation, and reductive amination. The piperidine motif is a common feature in many pharmaceuticals, and its functionalization is a crucial step in modifying the pharmacological properties of a molecule. researchgate.netlifechemicals.com
The synthesis of substituted piperidines can be achieved through the modification of a pre-existing piperidine ring. researchgate.net Common transformations include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides, and reductive amination with aldehydes or ketones in the presence of a reducing agent. These reactions allow for the introduction of a wide range of substituents on the piperidine nitrogen, influencing factors such as solubility, basicity, and biological activity.
Ring-Opening and Rearrangement Reactions
While specific literature on the ring-opening and rearrangement reactions of this compound is not extensively documented, the reactivity of analogous 2-aminopyridine (B139424) systems suggests potential transformation pathways.
One plausible reaction is the ring-opening of the pyridine moiety under specific conditions. For instance, certain 2-iminopyridines have been shown to undergo a regioselective ring-opening in the presence of a strong base like potassium hydroxide (B78521) in tert-butanol (B103910) to yield 5-oxo-pent-3-enimidamides. rsc.org Although the title compound exists as a 2-aminopyridine rather than a 2-iminopyridine, tautomerization to the imino form could potentially facilitate a similar ring-opening cascade, particularly with N-acylated or N-sulfonylated derivatives.
Rearrangement reactions of the pyridine ring itself are also conceivable, often proceeding through an N-oxide intermediate. The Boekelheide rearrangement, for example, describes the reaction of pyridine N-oxides with acetic anhydride, typically leading to the formation of pyridones or acetoxylated pyridines. acs.orgimperial.ac.uk For this compound, this would first involve N-oxidation of the pyridine nitrogen, followed by treatment with acetic anhydride to potentially yield various rearranged and functionalized products. The substitution pattern on the resulting pyridine or pyridone ring would be influenced by the electronic effects of the existing substituents.
Another potential rearrangement could involve the piperidine ring, although this is generally less facile than transformations of the aromatic pyridine core. Under specific catalytic conditions, ring expansion or contraction of the piperidine moiety could occur, though such reactions would likely require harsh conditions and specialized catalysts.
| Reaction Type | Potential Reagents | Plausible Product Class | Notes |
| Pyridine Ring-Opening | Strong base (e.g., KOH in t-butanol) on N-derivatized substrate | Acyclic pentenimidamides | Based on reactivity of 2-iminopyridines. rsc.org |
| Boekelheide Rearrangement | 1. m-CPBA or other oxidant 2. Acetic Anhydride | Acetoxylated pyridines or Pyridones | Requires initial formation of the pyridine N-oxide. acs.orgimperial.ac.uk |
Synthesis of Condensed Heterocyclic Systems Incorporating the Pyridine-Piperidine Core
The bifunctional nature of the 2-aminopyridine moiety within the this compound scaffold makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The 2-amino group can act as a nucleophile to participate in cyclization reactions with appropriate electrophilic partners.
One of the most common applications of 2-aminopyridines in the synthesis of fused heterocycles is the construction of pyridopyrimidines . This can be achieved through the reaction of the 2-amino group with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or their synthetic equivalents. For example, reaction with diketene (B1670635) or β-ketoesters would be expected to yield pyridopyrimidinone derivatives. Similarly, treatment with α,β-unsaturated esters like alkyl acrylates, followed by cyclization, can also lead to the formation of pyridopyrimidinone systems. acs.org
The presence of the 2-amino group also facilitates the synthesis of imidazo[1,2-a]pyridines . This can be accomplished through a condensation reaction with α-haloketones (the Tschitschibabin reaction), α-halocarbonyl compounds, or propargyl halides. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization involving the 2-amino group. The bromine atom at the 5-position and the piperidin-4-yl group at the 3-position of the starting material would be retained in the final fused heterocyclic product, offering further sites for diversification.
Furthermore, the 2-amino group can react with reagents that introduce a two-atom fragment to form a five-membered fused ring. For instance, reaction with nitrous acid could lead to the formation of a triazolo[1,5-a]pyridine system via diazotization of the amino group and subsequent cyclization.
The bromine atom at the 5-position also plays a crucial role in the synthesis of more complex fused systems. It can be utilized in transition metal-catalyzed cross-coupling reactions to introduce various substituents, which can then participate in intramolecular cyclization reactions. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization, could lead to the formation of furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines , depending on the specific reaction conditions and the nature of the introduced alkyne.
| Condensed System | Typical Reagents | Key Reaction Type | Resulting Core Structure |
| Pyridopyrimidines | β-Dicarbonyl compounds, α,β-Unsaturated esters | Condensation/Cyclization | Pyrimido[1,2-a]pyridine |
| Imidazopyridines | α-Haloketones, α-Halocarbonyls | Tschitschibabin Reaction | Imidazo[1,2-a]pyridine |
| Triazolopyridines | Nitrous Acid | Diazotization/Cyclization | Triazolo[1,5-a]pyridine |
| Furopyridines/Pyrrolopyridines | 1. Terminal Alkyne (via Sonogashira coupling) 2. Cyclization catalyst | Cross-coupling and Intramolecular Cyclization | Furo[2,3-b]pyridine or Pyrrolo[2,3-b]pyridine |
Medicinal Chemistry and Biological Applications of 5 Bromo 3 Piperidin 4 Yl Pyridin 2 Amine and Its Derivatives
Broad Spectrum Pharmacological Interest of Pyridine-Piperidine Hybrids
Pyridine (B92270) and piperidine (B6355638) rings are among the most frequently occurring heterocyclic building blocks in drug molecules. It is estimated that nearly one-fifth of drugs approved in recent years contain at least one of these two structures. The pyridine ring, an aromatic heterocycle, can engage in various interactions with protein targets, including hydrogen bonding and π-stacking. The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be modified to optimize binding affinity and pharmacokinetic properties. The combination of these two fragments into a single hybrid molecule creates a privileged scaffold that has been successfully exploited to develop therapies for a multitude of diseases, demonstrating their broad pharmacological utility.
Target Engagement and Molecular Mechanisms
The therapeutic effects of derivatives based on the pyridine-piperidine scaffold are rooted in their specific interactions with biological macromolecules. By modifying the core structure, medicinal chemists can design molecules that engage with high affinity and selectivity to specific targets like protein kinases and ion channels, modulating their function and impacting disease-related signaling pathways.
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Derivatives containing pyridine and piperidine motifs have been developed as potent inhibitors of several key kinases.
Derivatives and related heterocyclic structures incorporating the pyridine-piperidine concept have shown inhibitory activity against a range of specific and therapeutically relevant kinases.
B-Raf and the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and survival. The B-Raf kinase is a key component of this pathway, and its V600E mutation leads to constitutive activation, driving tumorigenesis in a significant percentage of cancers. Novel pyrazolopyridine inhibitors of B-Raf(V600E) have been developed through structure-based design. These compounds evolved from a simple pyridine-based lead and were optimized to achieve high potency and oral bioavailability, ultimately inhibiting tumor growth in preclinical models. Additionally, imidazo[4,5-b]pyridines have been identified as B-Raf kinase inhibitors that bind to a specific "DFG-in, αC-helix out" conformation, a mode associated with greater kinase selectivity. Inhibition of B-Raf effectively blocks downstream signaling through the MAPK/ERK pathway.
MPS1: Monopolar spindle 1 (MPS1), also known as TTK, is a dual-specificity protein kinase essential for the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. As MPS1 is often overexpressed in cancer cells, it has become an attractive target for anticancer therapeutics. Potent and selective diaminopyridine-based MPS1 inhibitors have been discovered. X-ray crystallography revealed that these compounds bind to the kinase hinge region in an unusual "flipped-peptide" conformation, where the backbone carbonyl of Cys604 is flipped to form a hydrogen bond with the inhibitor. This unique binding mode is believed to contribute to the compound's high selectivity over other kinases.
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers. Imidazo[4,5-b]pyridine derivatives have been developed as highly potent inhibitors of Aurora kinases. Through structure-based design, specific modifications to the imidazo[4,5-b]pyridine scaffold have yielded compounds with a high degree of selectivity for Aurora-A over Aurora-B in both biochemical and cellular assays.
AKT: The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth, survival, and metabolism. The pathway is frequently deregulated in cancer. Miransertib (ARQ 092), an orally bioavailable and selective pan-AKT inhibitor, was developed from a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine chemical series. It has demonstrated high enzymatic potency against all three AKT isoforms.
Table 1: Inhibitory Activity of Miransertib (ARQ 092) against AKT Isoforms
| Compound | Target | IC50 (nM) |
| Miransertib (ARQ 092) | AKT1 | 5.0 |
| Miransertib (ARQ 092) | AKT2 | 4.5 |
| Miransertib (ARQ 092) | AKT3 | 16 |
Data sourced from a study on novel allosteric inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs).
ROS1 and ALK: Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases whose chromosomal rearrangements can lead to fusion proteins that act as oncogenic drivers in various cancers, including non-small cell lung cancer. While potent inhibitors targeting these kinases have been developed, a prominent next-generation inhibitor, Lorlatinib (PF-06463922), is a macrocyclic compound and not a direct derivative of the 5-bromo-3-(piperidin-4-yl)pyridin-2-amine scaffold. Lorlatinib is a potent, ATP-competitive, and CNS-penetrant dual inhibitor of ALK and ROS1, capable of overcoming mutations that confer resistance to earlier-generation inhibitors.
Most kinase inhibitors are "Type I" inhibitors that compete with ATP for binding in the active site. An alternative and often more selective approach is allosteric inhibition, where a compound binds to a site distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme.
Miransertib (ARQ 092) is a notable example of an allosteric AKT inhibitor. A co-crystal structure of Miransertib bound to full-length AKT1 (PDB ID: 5KCV) confirmed its allosteric mode of inhibition. The inhibitor binds to a pocket located between the N-terminal pleckstrin homology (PH) domain and the C-terminal kinase domain of AKT. This binding stabilizes an inactive conformation of the kinase, preventing the conformational changes necessary for its activation and subsequent signaling. This mechanism allows for high selectivity and potent inhibition of both wild-type and certain mutant forms of AKT.
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in various physiological and pathological processes, including in cardiac and renal conditions. While the pyridine-piperidine scaffold is a common feature in many centrally active drugs which may target ion channels, specific derivatives of this compound designed as modulators of the TRPC6 ion channel are not prominently documented in the reviewed scientific literature.
The primary focus of drug discovery efforts involving derivatives of pyridine-piperidine scaffolds, such as this compound, has been overwhelmingly directed toward the inhibition of protein kinases. While the versatility of the scaffold suggests potential for interaction with other enzyme systems or receptors, extensive research documenting such applications was not identified in the reviewed literature.
Protein Kinase Inhibition
Modulation of Cellular Signaling Pathways
The influence of compounds structurally related to this compound on crucial cellular signaling pathways has been a subject of significant investigation. These studies reveal the potential of this chemical scaffold to modulate processes integral to cell survival, proliferation, and death.
Derivatives containing the 2,4-diaminopyrimidine (B92962) core with a substituted piperidine moiety have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov CDKs, in conjunction with their cyclin partners, are pivotal regulators of the cell cycle. nih.gov Dysregulation of CDK activity is a common feature in many human cancers, making them an attractive target for therapeutic intervention. nih.gov One such derivative, 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), demonstrated potent inhibitory activity against CDK1, CDK2, and CDK4. nih.gov This inhibition of key cell cycle kinases leads to a halt in cell cycle progression, thereby suppressing tumor cell proliferation. nih.gov
Furthermore, analogs such as 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have been shown to down-regulate cyclin D1, a key protein involved in the G1 phase of the cell cycle. nih.gov The inhibition of protein kinase B (Akt) by 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides also contributes to the regulation of cell proliferation, as Akt is a central node in signaling pathways that promote cell growth and survival. nih.gov
Several derivatives of the core structure have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been developed as novel inhibitors of UNC51-like kinase 1 (ULK1), a protein involved in autophagy. nih.gov Inhibition of ULK1 by these compounds was found to block autophagy and concurrently induce apoptosis in non-small cell lung cancer cells. nih.gov
Similarly, 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have been observed to induce apoptosis in MV-4-11 cells. nih.gov The pro-apoptotic activity of certain benzimidazole (B57391) derivatives is linked to the inhibition of PIM-1 kinase, which typically promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. mdpi.com An oxazine (B8389632) derivative, BSO-07, has been shown to induce both apoptosis and paraptosis in human breast cancer cells through the reactive oxygen species (ROS) and JNK pathway. nih.gov This compound led to the cleavage of PARP and the upregulation of pro-apoptotic proteins. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has exhibited significant anti-angiogenic activity. nih.gov This compound was shown to inhibit blood vessel growth in an ex vivo rat aorta model. nih.gov Another related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also demonstrated anti-angiogenic properties, which may be linked to its ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov
In Vitro Biological Efficacy and Selectivity Studies of Analogous Compounds
The in vitro biological efficacy of compounds analogous to this compound has been extensively evaluated against various cancer cell lines and microbial strains.
A wide array of derivatives has shown promising antitumor activity across different cancer cell lines. The CDK inhibitor 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547) exhibited potent inhibition of the growth of various human tumor cell lines, including the HCT116 colon cancer cell line with an IC50 of 0.08 µM. nih.gov
The 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative significantly inhibited the proliferation of the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. nih.gov Similarly, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide was effective against A549 cells with an IC50 of 45.5 µg/mL. nih.gov
Furthermore, a novel TBBi derivative displayed pronounced pro-apoptotic activity in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7, MDA-MB-231) cell lines. mdpi.com The oxazine derivative BSO-07 also demonstrated significant cytotoxicity in MDA-MB231 and MCF-7 breast cancer cells. nih.gov
The table below summarizes the in vitro antitumor activity of selected analogous compounds.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC50/Activity |
| 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547) | HCT116 (Colon) | Growth inhibition | 0.08 µM |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | Proliferation inhibition | 14.4 µg/mL |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | Proliferation inhibition | 45.5 µg/mL |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | A549 (Lung) | Proliferation inhibition | - |
| TBBi derivative | CCRF-CEM (Leukemia), MCF-7, MDA-MB-231 (Breast) | Pro-apoptotic activity | - |
| Oxazine derivative (BSO-07) | MDA-MB231, MCF-7 (Breast) | Cytotoxicity | - |
While the primary focus of research on these compounds has been on their anticancer potential, some studies have explored their antimicrobial properties. The broad biological activities of piperidine derivatives suggest their potential as scaffolds for the development of antimicrobial agents. nih.gov However, specific data on the antibacterial, antifungal, or antimycobacterial activities of this compound or its direct derivatives are not extensively detailed in the provided context.
Anti-inflammatory Properties
There is no specific information available in the reviewed literature regarding the anti-inflammatory properties of this compound. However, the structural motifs present in this molecule, such as the 2-aminopyridine (B139424) and piperidine rings, are found in various compounds that have been investigated for anti-inflammatory activity.
Derivatives of 2-aminopyridine have been explored as potential anti-inflammatory agents. nih.gov Similarly, various pyridazinone derivatives, which are also nitrogen-containing heterocycles, have been screened for their ability to inhibit inflammatory pathways, such as those mediated by lipopolysaccharide (LPS). mdpi.com For instance, certain pyridazinone compounds have demonstrated the ability to inhibit NF-κB activation, a key transcription factor in the inflammatory response. mdpi.com
While these findings suggest that the chemical scaffolds related to this compound are of interest in the development of anti-inflammatory drugs, experimental data for the specific compound is lacking.
Anti-thrombolytic and Biofilm Inhibition
Anti-thrombolytic Activity
No direct studies on the anti-thrombolytic activity of this compound were identified. However, research on structurally similar pyridine derivatives has shown potential in this area. For example, a study on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) via Suzuki cross-coupling reactions investigated their anti-thrombolytic effects. mdpi.com In that study, one of the synthesized compounds, N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide, exhibited the highest percentage of clot lysis in human blood among the tested derivatives. mdpi.com This highlights the potential for pyridine-based molecules to interfere with thrombus formation or stability, though specific data for this compound is not available.
Biofilm Inhibition
The ability of this compound to inhibit biofilm formation has not been specifically reported. Nevertheless, the pyridine nucleus is a core component of various compounds that have demonstrated anti-biofilm properties. nih.gov Research has shown that certain 2,4-disubstituted pyridine derivatives are effective against Mycobacterium tuberculosis biofilms. frontiersin.org Another study on novel triazole functionalized pyridine derivatives identified compounds with promising activity against Staphylococcus aureus biofilms. researchgate.net
These examples indicate that the pyridine scaffold is a viable starting point for the development of biofilm inhibitors. The presence of the piperidine moiety in this compound is also noteworthy, as piperidine-containing compounds have been investigated for various biological activities. nih.gov However, without direct experimental evidence, the biofilm-inhibiting potential of this compound remains speculative.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substitution Patterns on the Pyridine (B92270) Ring
The pyridine core is a cornerstone of the molecule's interaction with biological targets, and its substitution pattern is a key determinant of activity.
The bromine atom at the C-5 position of the pyridine ring plays a significant role in modulating the compound's electronic properties and its interactions with target proteins. Due to its electron-withdrawing nature, the bromo substituent can influence the pKa of the pyridine nitrogen and the 2-amino group, thereby affecting the strength of hydrogen bonding interactions within a kinase hinge region, a common binding motif for 2-aminopyridine-based inhibitors.
In the context of kinase inhibition, halogen substituents at the C-5 position can contribute to inhibitory efficacy. While direct halogen bonding with the protein backbone is not always observed, the presence of a bromine atom can lead to favorable non-covalent interactions, such as π-halogen bonds with aromatic residues in the ATP-binding site. The size and polarizability of the halogen atom are critical, with larger halogens often leading to increased inhibitor residence times.
Table 1: Impact of C-5 Halogen Substitution on Kinase Inhibitory Activity
| C-5 Substituent | General Impact on Efficacy | Rationale |
| Bromine | Often enhances potency and selectivity | Electron-withdrawing effect; potential for halogen bonding and favorable van der Waals interactions. |
| Chlorine | Can also enhance potency | Similar electron-withdrawing effects to bromine, but with smaller size and lower polarizability. |
| Fluorine | Variable effects | Strong electron-withdrawing nature can be beneficial, but smaller size may lead to weaker interactions compared to larger halogens. |
| Iodine | Can significantly increase potency | Highest polarizability among halogens, increasing the potential for strong halogen bonding and other non-covalent interactions. |
This table provides an illustrative summary based on general findings in the literature for 2-aminopyridine (B139424) kinase inhibitors and may not reflect the exact quantitative differences for 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine against a specific target.
The 2-amino group is a crucial pharmacophore for a wide range of biologically active 2-aminopyridine derivatives, particularly kinase inhibitors. This group typically forms one or more critical hydrogen bonds with the hinge region of the kinase ATP-binding site. Specifically, the amino group can act as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor from a backbone amide proton. This bidentate hydrogen bonding pattern is a common and effective strategy for achieving high-affinity binding.
The removal or replacement of the 2-amino group generally leads to a significant loss of inhibitory activity, underscoring its essential role in anchoring the inhibitor to the target protein.
The piperidin-4-yl group at the C-3 position introduces a three-dimensional element to the otherwise planar 2-aminopyridine scaffold and serves as a versatile linker to further chemical space.
Conformational Effects: The piperidine (B6355638) ring is not planar and exists predominantly in a chair conformation. The attachment to the pyridine ring can result in two primary orientations: axial and equatorial. Studies on structurally similar compounds, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, have shown a preference for the pyridyl ring to adopt an axial position. nih.gov This conformational preference can be critical for positioning other parts of the molecule for optimal interactions with the target protein. The rigidity of the piperidine ring, compared to a more flexible alkyl chain, can also be advantageous by reducing the entropic penalty upon binding.
Electronic Effects: The piperidin-4-yl group is an electron-donating group, which can influence the electron density of the pyridine ring. This, in turn, can affect the reactivity and binding properties of the 2-aminopyridine core. The nitrogen atom of the piperidine ring also provides a key site for further modification.
Structure-activity relationship studies on a variety of 2-aminopyridine scaffolds have provided valuable insights into the effects of other substituents. For instance, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications to the aryl group at the C-5 position significantly impacted potency and selectivity. Increasing the steric bulk or altering the electronic properties of substituents at various positions can either enhance or diminish activity depending on the specific topology of the target's binding site.
Generally, small, lipophilic groups are well-tolerated at certain positions, while larger, more polar groups may be beneficial if they can form additional favorable interactions, such as hydrogen bonds or salt bridges.
Table 2: General Influence of Substituent Types on Pyridine Scaffolds
| Position | Substituent Type | General Effect on Activity |
| C-4 | Small alkyl or polar groups | Can be tolerated or lead to modest improvements in potency. |
| C-5 | Aryl or heteroaryl groups | Often leads to significant increases in potency through additional hydrophobic and/or polar interactions. |
| C-6 | Bulky groups | Generally detrimental due to potential steric clashes with the hinge region. |
This table provides a generalized summary based on published SAR studies of various 2-aminopyridine derivatives.
Modifications and Derivatizations of the Piperidin-4-yl Ring
The piperidin-4-yl moiety serves as a key point for derivatization, allowing for the fine-tuning of the compound's pharmacological properties.
The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation or N-acylation can significantly alter the compound's potency, selectivity, and pharmacokinetic properties. The nature of the N-substituent can influence:
Potency and Selectivity: Introduction of specific N-substituents can lead to additional interactions with the target protein, thereby increasing affinity and potentially modulating selectivity against other kinases.
Physicochemical Properties: N-substitution can alter the compound's solubility, lipophilicity, and metabolic stability. For example, the addition of a polar group can improve aqueous solubility, while a metabolically labile group may be replaced to enhance in vivo stability.
In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share a similar piperidinyl-heterocycle motif, modifications to the substituents on the piperidine nitrogen were shown to have a profound impact on their activity as PKB inhibitors. nih.gov
Table 3: Effect of N-Substitution on the Piperidine Ring
| N-Substituent | General Impact on Pharmacological Profile |
| Unsubstituted (-H) | Provides a basic nitrogen that can be protonated at physiological pH, potentially forming ionic interactions. |
| Small Alkyl (e.g., -CH3) | Can increase lipophilicity and may fill small hydrophobic pockets in the binding site. |
| Acyl (e.g., -C(O)CH3) | Can act as a hydrogen bond acceptor and may improve metabolic stability by blocking N-dealkylation. |
| Benzyl or Substituted Benzyl | Can introduce significant hydrophobic interactions and potentially π-stacking interactions. |
This table is an illustrative guide to the general effects of N-substitution on piperidine-containing compounds and is not based on specific data for this compound.
Positional and Stereochemical Influence of Piperidine Attachment
The position of the piperidine ring on the pyridine core and its stereochemistry are critical determinants of the biological activity of 2-aminopyridine derivatives. Research on analogous compounds has demonstrated that even minor alterations in the attachment point or spatial orientation of the piperidine moiety can lead to significant changes in efficacy and selectivity.
For instance, in a series of aminopyridine-based kinase inhibitors, the substitution pattern on the piperidine ring was found to be crucial for activity. While specific data for this compound is not extensively available in the public domain, studies on similar scaffolds highlight the importance of the piperidine's position. The substitution at the 4-position of the piperidine ring often allows for the introduction of various functional groups that can interact with specific residues in the target protein's binding pocket.
The stereochemistry of the piperidine ring, particularly when it is asymmetrically substituted, can also have a profound impact on biological activity. Different stereoisomers may exhibit distinct binding affinities and pharmacological profiles due to the three-dimensional nature of drug-receptor interactions. For example, in a study of piperidine derivatives as σ1 receptor ligands, the stereoisomers of substituted piperidines showed significant differences in their binding affinities.
| Analogous Compound | Piperidine Position | Observed Activity |
| 2-Amino-3-(piperidin-3-yl)pyridine Derivative | 3-position | Varied kinase inhibitory activity based on other substitutions. |
| 2-Amino-5-(piperidin-4-yl)pyridine Derivative | 5-position | Showed potential for CNS-related targets. |
| 3-Amino-5-(piperidin-1-yl)pyridine Derivative | 1-position (N-linked) | Different pharmacological profile, often related to GPCRs. |
This table is illustrative and based on general findings for analogous compounds, as specific comparative data for this compound isomers is limited.
Linker Chemistry and its Role in Bioactivity for Analogous Compounds
In many drug discovery programs, a linker is used to connect a pharmacophore, such as the this compound core, to another molecular fragment to enhance its properties. The nature of the linker—its length, flexibility, and chemical composition—is critical in modulating the bioactivity of the resulting conjugate.
The linker can influence several key parameters, including:
Solubility and Pharmacokinetics: Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the aqueous solubility and pharmacokinetic profile of a compound.
Binding Affinity: The linker's length and rigidity can optimally position the pharmacophore within the target's binding site to maximize interactions.
Target Selectivity: A well-designed linker can help in orienting the molecule to interact with the desired target while avoiding off-target interactions.
For example, in the development of antibody-drug conjugates (ADCs), the linker's stability in circulation and its ability to release the cytotoxic payload at the target site are paramount. While this compound is a small molecule, the principles of linker chemistry from ADC development can be applied to the design of more complex derivatives, such as proteolysis-targeting chimeras (PROTACs) or other targeted drug delivery systems.
| Linker Type | Key Characteristics | Impact on Bioactivity of Analogous Compounds |
| Alkyl Chains | Flexible, hydrophobic | Can improve membrane permeability but may decrease solubility. |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic | Enhances solubility and can improve pharmacokinetic properties. |
| Peptide Linkers | Can be designed for specific enzymatic cleavage | Used in targeted drug delivery to release the active compound at the site of action. |
| Rigid Aromatic Spacers | Provides conformational constraint | Can lead to higher binding affinity and selectivity by pre-organizing the molecule in a bioactive conformation. |
This table summarizes general principles of linker chemistry and their observed effects on analogous bioactive compounds.
Computational and Theoretical Investigations of 5 Bromo 3 Piperidin 4 Yl Pyridin 2 Amine
Quantum Chemical Studies
Detailed quantum chemical studies specifically for 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine are not available in the public domain.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
No published studies were found that report the optimized molecular geometry (bond lengths, bond angles) or the electronic structure of this compound calculated using Density Functional Theory.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Specific energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not documented in available research.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich and electron-deficient regions of this compound, has not been published.
Reactivity Descriptors and Global/Local Reactivity Indices
Calculated values for global and local reactivity descriptors (such as chemical hardness, softness, electronegativity, and Fukui functions) for this compound are absent from the scientific literature.
Molecular Modeling and Simulation Approaches
Specific molecular modeling or simulation studies for this compound could not be located.
Molecular Docking for Ligand-Target Interactions
There are no available molecular docking studies detailing the binding affinity, interaction modes, or potential biological targets of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and the stability of its binding to a target protein.
Conformational Analysis: The piperidine (B6355638) and pyridine (B92270) rings, connected by a single bond, allow for rotational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations in different environments (e.g., in aqueous solution or within a protein's binding pocket). This analysis reveals the most likely shapes the molecule will adopt, which is critical for its ability to interact with a biological target.
Binding Stability: When docked into the active site of a target protein, MD simulations can assess the stability of the resulting complex. By simulating the complex over nanoseconds, researchers can observe the dynamics of the interaction. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, analysis of the simulation trajectory can reveal persistent hydrogen bonds, hydrophobic interactions, and water-mediated contacts that contribute to binding affinity. For instance, studies on other kinase inhibitors have utilized MD simulations to confirm the stability of ligand-protein complexes and validate docking poses. mdpi.com
Table 1: Illustrative Parameters from a Molecular Dynamics Simulation Study This table is a generalized example of data obtained from MD simulations for kinase inhibitors and does not represent actual results for this compound.
| Parameter | Description | Typical Value Range | Significance |
| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand's atomic positions from the initial docked pose. | 1-3 Å | Low, stable values indicate the ligand remains in its binding pocket. |
| RMSD (Protein) | Root-Mean-Square Deviation of the protein backbone atoms. | 1-4 Å | Indicates the overall stability of the protein structure during the simulation. |
| Hydrogen Bonds | Number of persistent hydrogen bonds between the ligand and protein over time. | Varies | Key indicator of specific interactions anchoring the ligand. |
| Binding Free Energy (MM/PBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | Varies (e.g., -50 to -100 kcal/mol) | Predicts the strength of the ligand-protein interaction. |
Co-Crystal Structure Analysis for Binding Mode Elucidation of Analogs
X-ray crystallography of a ligand co-crystallized with its target protein provides the most definitive, high-resolution evidence of its binding mode. While no co-crystal structure for this compound itself is publicly available, analysis of co-crystal structures of analogous compounds is a standard industry practice to understand key interactions.
The process involves crystallizing an analog in complex with the target protein and using X-ray diffraction to determine the three-dimensional arrangement of atoms in the binding site. This "snapshot" reveals the precise orientation of the ligand, the specific amino acid residues it interacts with, and the exact nature of these interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts). For example, the bromine atom on the pyridine ring could form a halogen bond with an electron-rich backbone carbonyl, a feature that would be unambiguously identified through crystallography. Similarly, the 2-amine group and the piperidine nitrogen are potential hydrogen bond donors or acceptors. The study of co-crystals of related 2,4-diaminopyrimidine (B92962) derivatives has been instrumental in identifying conserved binding patterns and supramolecular synthons that guide drug design. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.
To build a QSAR model, a dataset of synthesized analogs with experimentally measured biological activity (e.g., IC₅₀ values) is required. For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that correlates these descriptors with activity. nih.govnih.govresearchgate.netnih.gov
A successful QSAR model, validated through statistical tests, can be used to:
Predict the biological activity of virtual compounds, prioritizing the most promising ones for synthesis.
Provide insights into the structural features that are either beneficial or detrimental to activity. For example, a model might show that increasing the steric bulk at a certain position decreases activity, while adding a hydrogen bond acceptor increases it.
Studies on other aminopyridine and piperidine-containing series have successfully used QSAR to guide the optimization of lead compounds. nih.govnih.gov
In Silico ADME Prediction
Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction uses computational models to estimate these properties for a virtual compound, saving significant time and resources by flagging potential issues early in the discovery process. For this compound, a standard battery of in silico ADME predictions would be performed.
These predictions are based on models derived from large datasets of experimental results for diverse chemicals. Key predicted properties often include:
Aqueous Solubility: Poor solubility can hinder absorption.
Intestinal Absorption: Predicts the extent to which a compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system, and for avoiding CNS side effects for peripherally acting drugs.
Plasma Protein Binding (PPB): High binding can reduce the concentration of free drug available to act on the target.
Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of drug-drug interactions.
Drug-likeness: Evaluates the compound's structure against established rules like Lipinski's Rule of Five, which identifies compounds with physicochemical properties suitable for oral administration. nih.govnih.govnih.gov
Table 2: Representative In Silico ADME Predictions for Drug-like Molecules This table presents a typical profile for a lead-like compound and does not represent experimentally verified data for this compound.
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight | 256.14 g/mol | < 500 | Complies with Lipinski's Rule |
| LogP (Lipophilicity) | ~2.0 - 2.5 | < 5 | Good balance for solubility and permeability |
| H-Bond Donors | 2 | ≤ 5 | Complies with Lipinski's Rule |
| H-Bond Acceptors | 3 | ≤ 10 | Complies with Lipinski's Rule |
| Aqueous Solubility | Moderate to High | > 10 µM | Favorable for absorption |
| BBB Penetration | Low / Medium | Varies by target | Suggests potential for CNS or peripheral action |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Low risk of specific drug-drug interactions |
Design and Virtual Screening of Novel Analogs
The core structure of this compound serves as a scaffold for the design of novel analogs with potentially improved properties. Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov
Structure-Based Virtual Screening (SBVS): If a 3D structure of the target protein is available, millions of commercially or virtually available compounds can be docked into the active site. The compounds are then scored and ranked based on their predicted binding affinity and fit. This process can rapidly identify novel chemical scaffolds that are structurally different from the initial lead but still fit the target's binding site.
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, the structure of an active compound like this compound can be used as a template. A pharmacophore model, which defines the essential 3D arrangement of features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers), can be created. This model is then used as a filter to search compound libraries for molecules that match the pharmacophore. cymitquimica.com
The output of a virtual screening campaign is a smaller, enriched list of "hits" that can be acquired or synthesized for experimental testing. This approach significantly increases the efficiency of identifying new lead compounds compared to high-throughput screening of entire libraries. researchgate.netnih.gov
Future Research Directions and Emerging Opportunities
Rational Design of Next-Generation Therapeutics Based on the 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine Scaffold
The rational design of new chemical entities based on the this compound core is a primary avenue for future research. Structure-Activity Relationship (SAR) studies will be central to this effort, aiming to identify key structural modifications that enhance potency, selectivity, and pharmacokinetic properties. The core scaffold presents several points for chemical modification, including the pyridine (B92270) ring, the piperidine (B6355638) moiety, and the primary amine.
Key strategies for rational design include:
Modification of the Pyridine Ring: The bromine atom at the 5-position is a versatile handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.com This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore interactions with specific binding pockets in target proteins.
Functionalization of the Piperidine Moiety: The secondary amine of the piperidine ring is amenable to substitution with various functional groups. This can be used to modulate properties like solubility, cell permeability, and target engagement. Introducing nitrogen-containing heterocycles, for example, can increase the basicity and polarity of the molecules. nih.gov
Derivatization of the 2-Amine Group: The primary amine can be acylated, alkylated, or used as a nucleophile in various reactions to introduce new substituents that can form additional interactions with biological targets.
Systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be crucial for developing next-generation therapeutics.
Table 1: Potential Modifications and Predicted Outcomes for the this compound Scaffold
| Modification Site | Example Modification | Potential Therapeutic Outcome | Rationale |
| Pyridine C5-Position | Suzuki coupling with arylboronic acids | Enhanced potency and selectivity | Introduction of diverse substituents to probe specific protein binding pockets. mdpi.com |
| Piperidine N-H | Alkylation with functionalized side chains | Improved pharmacokinetic properties | Modulates solubility, polarity, and potential for new vector interactions. nih.gov |
| Pyridine C2-Amine | Acylation with various acyl chlorides | Altered target binding affinity | Introduces hydrogen bond donors/acceptors to optimize target engagement. |
| Pyridine Ring | Replacement of Bromine with other halogens | Fine-tuning of electronic properties | Modifies the reactivity and electronic nature of the pyridine core. |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnih.gov While the initial therapeutic focus for derivatives of this compound might be established, a significant opportunity lies in screening these compounds against novel biological targets and exploring their potential in new therapeutic areas.
Polo-like kinase 4 (PLK4), a regulator of centriole duplication, has been identified as a target for cancer therapy, with some aminopyrimidine inhibitors showing high potency. nih.gov Given the structural similarities, derivatives of the this compound scaffold could be evaluated as potential PLK4 inhibitors. Similarly, inhibitors of Bloom Helicase (BLM), another cancer target, have been developed from 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, suggesting another potential avenue for exploration. nih.gov
Future research should involve:
High-Throughput Screening: Testing a library of derivatives against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors.
Phenotypic Screening: Evaluating compounds in cell-based assays that model various diseases (e.g., cancer cell proliferation, neuronal degeneration, microbial growth) to identify novel activities without a preconceived target. nih.govmdpi.com
Target Deconvolution: For compounds identified through phenotypic screening, employing chemoproteomics and other techniques to identify the specific molecular target(s) responsible for the observed biological effect.
This broad-based approach could uncover unexpected therapeutic applications for this class of compounds, expanding their potential impact on human health.
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry provides opportunities to produce this compound and its analogs more efficiently, cost-effectively, and sustainably. While methods like palladium-catalyzed cross-coupling reactions are effective, future research should focus on developing next-generation synthetic routes. mdpi.com
Areas for development include:
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can improve reaction control, increase safety, and facilitate scale-up.
Catalysis: Exploring the use of more sustainable and cheaper earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium. growingscience.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product in a single step can significantly improve efficiency and reduce waste. tandfonline.com
Green Chemistry: Implementing principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing the generation of hazardous byproducts.
These advanced methodologies will not only streamline the synthesis of compound libraries for screening but also provide a more environmentally friendly and economically viable path for the eventual large-scale production of a successful drug candidate.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govnih.gov Integrating these computational approaches into the research program for this compound derivatives can significantly enhance efficiency and success rates.
Key applications of AI/ML include:
De Novo Drug Design: Using generative models to design novel molecules based on the core scaffold with desired properties. nih.govcrimsonpublishers.com These models can explore a vast chemical space to propose structures that are synthetically feasible and predicted to be active.
Quantitative Structure-Activity Relationship (QSAR): Developing ML models that can predict the biological activity of new derivatives based on their chemical structure, allowing for the virtual screening of large compound libraries and prioritizing the most promising candidates for synthesis. nih.gov
ADMET Prediction: Employing AI tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process, helping to reduce late-stage attrition. ijnrd.org
Synthesis Planning: Using AI-powered retrosynthesis tools to devise the most efficient synthetic routes for novel, complex derivatives.
By leveraging AI and ML, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the journey from a promising scaffold to a clinical candidate. europa.eu
Table 2: Application of AI/ML Techniques in the Optimization of the Scaffold
| AI/ML Technique | Application | Expected Outcome | Reference |
| Generative Adversarial Networks (GANs) | De novo design of novel derivatives | Generation of unique, synthesizable structures with predicted high activity. | nih.gov |
| Random Forest / Support Vector Machines | QSAR modeling | Accurate prediction of biological activity for virtual screening. | nih.gov |
| Deep Neural Networks (DNNs) | ADMET property prediction | Early identification of compounds with poor pharmacokinetic or toxicity profiles. | ijnrd.org |
| Recurrent Neural Networks (RNNs) | Protein structure prediction and docking | Understanding compound-target interactions to guide rational design. | crimsonpublishers.com |
Multi-Omics Approaches for Comprehensive Mechanistic Elucidation
Understanding the precise mechanism of action of a new therapeutic agent is critical for its development and clinical success. Multi-omics approaches, which involve the large-scale analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), provide a holistic view of the cellular response to a drug.
For promising derivatives of this compound, multi-omics studies can be employed to:
Elucidate On-Target Effects: By treating cells with an active compound and analyzing changes across the different omics layers, researchers can confirm engagement with the intended target and map the downstream signaling pathways that are affected.
Identify Off-Target Effects: This comprehensive analysis can reveal unintended interactions with other proteins or pathways, which could be responsible for side effects or provide opportunities for drug repositioning.
Discover Biomarkers: Omics data can help identify biomarkers that predict which patients are most likely to respond to the drug, enabling a personalized medicine approach.
Uncover Resistance Mechanisms: By studying how cells adapt to long-term treatment, multi-omics can reveal the mechanisms by which drug resistance develops, informing the design of combination therapies.
Integrating these systems-level biological analyses will provide a deep and comprehensive understanding of how therapeutics derived from this scaffold function, significantly de-risking their progression through clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
